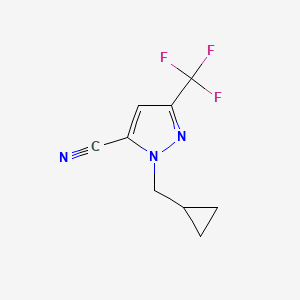![molecular formula C8H7ClF3N3 B1481576 1-(2-chloroethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole CAS No. 2090962-06-2](/img/structure/B1481576.png)
1-(2-chloroethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole
Übersicht
Beschreibung
The compound “1-(2-chloroethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole” is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . It has a pyrazole ring, which is a type of aromatic organic compound that consists of a five-membered ring with three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The “1-(2-chloroethyl)” part indicates that there is a two-carbon chain attached to the first position of the ring, with a chlorine atom attached to the second carbon of this chain . The “6-(trifluoromethyl)” part indicates that there is a trifluoromethyl group (-CF3) attached to the sixth position of the ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. The trifluoromethyl group is known to be quite stable and resistant to many types of reactions . The chloroethyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its stability and lipophilicity . The presence of the chloroethyl group could make it more reactive .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Imidazole derivatives, including structures similar to the compound of interest, have been extensively reviewed for their antitumor activity. These derivatives have shown promise in preclinical testing stages, signifying their potential in the search for new antitumor drugs and the synthesis of compounds with various biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Synthesis and Bioactivity of Pyrazoles
The synthesis of pyrazole heterocycles, including methods that may apply to synthesizing compounds like 1-(2-chloroethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole, underscores their significance in medicinal chemistry. Pyrazoles serve as pharmacophores in numerous biologically active compounds, highlighting their role in combinatorial and medicinal chemistry due to their wide range of biological activities such as anticancer, analgesic, anti-inflammatory, and antimicrobial effects (Dar, A. M., & Shamsuzzaman, 2015).
Anti-inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles, including compounds structurally related to the chemical of interest, have garnered attention for their anti-inflammatory and antibacterial properties. The position of the trifluoromethyl group on the pyrazole nucleus significantly influences the activity profile of these compounds, suggesting a pathway for the development of novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, K., Kumar, V., & Gupta, G., 2015).
Wirkmechanismus
Target of Action
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethyl group is known to interact with carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethyl group is known to play a significant role in various biochemical processes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-chloroethyl)-6-(trifluoromethyl)imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3/c9-1-2-14-3-4-15-7(14)5-6(13-15)8(10,11)12/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIZTVKHBZKTJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(F)(F)F)N1CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



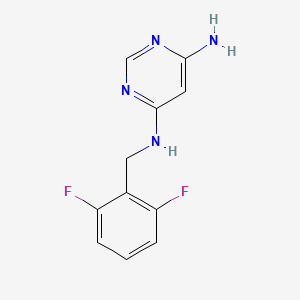
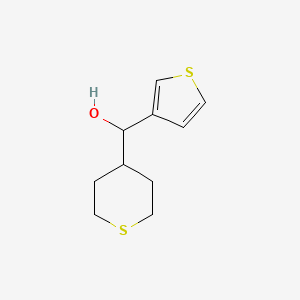



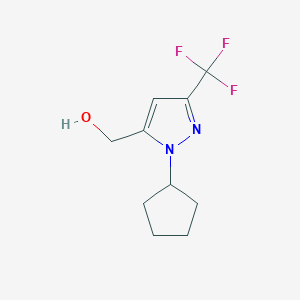

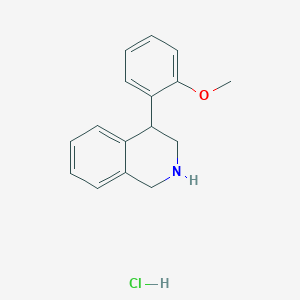

![1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1481508.png)



